molecular formula C24H20FN7O2 B2952853 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1171365-28-8

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No. B2952853
CAS RN: 1171365-28-8
M. Wt: 457.469
InChI Key: MPVUCBXFMXWIFJ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential pharmacological applications . They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . These compounds are known to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography . The crystal system of a similar compound was found to be triclinic at 100 K .


Chemical Reactions Analysis

The chemical reactions of these compounds can involve various processes such as isomerization . For instance, it was found that a compound isomerized to a thermodynamically more stable derivative through tandem ring opening and ring closure reactions .

Scientific Research Applications

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, and were investigated for their biodistribution and potential as in vivo PET-radiotracers for neuroinflammation, highlighting their utility in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Anticancer Activity

Novel fluoro-substituted benzo[b]pyran derivatives, including structures related to the subject compound, have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential applications in cancer therapy (Hammam et al., 2005). Additionally, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures have been identified as potential antimicrobial and anticancer agents, displaying higher anticancer activity than reference drugs in vitro (Hafez et al., 2016).

Antibacterial and Antimicrobial Activities

Pyrimidine-linked pyrazole heterocyclic compounds have been synthesized and evaluated for their insecticidal and antibacterial potentials, showcasing the broad utility of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

PET Imaging Agents for Tumor Detection

Pyrazolo[1,5-a]pyrimidine derivatives have been designed and labeled for potential use in PET imaging for tumor detection. These compounds, through comparative in vitro and in vivo evaluations, have shown promising results as imaging agents, offering insights into their application in cancer diagnosis and treatment monitoring (Xu et al., 2011).

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O2/c1-13-5-4-6-19(15(13)3)31-21-18(12-26-31)23(34)29-24(28-21)32-20(11-14(2)30-32)27-22(33)16-7-9-17(25)10-8-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUCBXFMXWIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

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